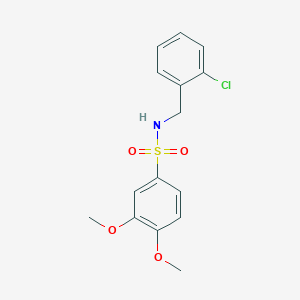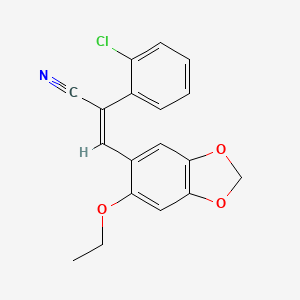![molecular formula C11H10N4O3 B5720860 3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione CAS No. 98792-17-7](/img/structure/B5720860.png)
3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
Descripción general
Descripción
3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione, also known as PBD, is a heterocyclic compound with potential applications in the field of cancer research. PBD is a DNA minor groove binder that can be used to target cancer cells and inhibit their growth.
Mecanismo De Acción
3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione binds to the minor groove of DNA and forms covalent bonds with the guanine residues. This results in the formation of DNA adducts that interfere with DNA replication and transcription. This ultimately leads to cell death and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit cancer cell growth, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is its ability to target cancer cells specifically, without affecting normal cells. This makes it a potentially safer alternative to traditional chemotherapy drugs, which can have toxic side effects. However, this compound is also highly reactive and can form DNA adducts with normal cells as well. This can lead to potential side effects and toxicity.
Direcciones Futuras
There are several future directions for 3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione research. One area of focus is the development of this compound derivatives with improved selectivity and potency. Another area of focus is the development of targeted delivery systems for this compound, which would allow for more precise targeting of cancer cells. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione involves the condensation of 3-amino-2-methylindole with 8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione in the presence of a strong acid catalyst. This reaction results in the formation of this compound as a yellow solid with a melting point of 285-287°C.
Aplicaciones Científicas De Investigación
3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione has been extensively studied for its potential use in cancer therapy. Its ability to bind to the minor groove of DNA and inhibit cancer cell growth has made it an attractive candidate for cancer treatment. This compound has been shown to be effective against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has been shown to be effective against cancer cells that are resistant to traditional chemotherapy drugs.
Propiedades
IUPAC Name |
3-amino-8-methoxy-1,5-dihydropyrimido[5,4-b]indole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c1-18-5-2-3-7-6(4-5)8-9(13-7)10(16)15(12)11(17)14-8/h2-4,13H,12H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZGPQUQFQLYJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2NC(=O)N(C3=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355673 | |
| Record name | 3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666855 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
98792-17-7 | |
| Record name | 3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5720797.png)

![5-fluoro-2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5720825.png)
![2-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5720835.png)
![N-(2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5720838.png)
![4-methyl-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5720844.png)
![N-(2-hydroxyphenyl)-N'-[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]urea](/img/structure/B5720852.png)
![methyl 4-[2-(4-biphenylyl)-2-oxoethoxy]benzoate](/img/structure/B5720863.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5720868.png)
![4-(dimethylamino)benzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5720873.png)